molecular formula C6H10O3 B153539 Tetrahydropyran-4-carboxylic acid CAS No. 5337-03-1

Tetrahydropyran-4-carboxylic acid

Cat. No. B153539
CAS RN: 5337-03-1
M. Wt: 130.14 g/mol
InChI Key: AVPKHOTUOHDTLW-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-carboxylic acid is a chemical compound that is part of a broader class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The specific structure of tetrahydropyran-4-carboxylic acid includes a carboxylic acid functional group at the fourth position of the ring.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives has been explored in various studies. For instance, the synthesis of tetrahydropyran-2-carboxylic acid derivatives has been reported, where lipid A derivatives were synthesized with tetrahydropyran-2-carboxylic acid chains, showing biological activities such as LPS-antagonistic activity . Another study describes a multistep synthetic strategy to create polycyclic compounds, including tetrahydropyran derivatives, through an intramolecular Michael addition catalyzed by InBr3 . Additionally, a diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes has been achieved via Prins cyclization, demonstrating the versatility of tetrahydropyran synthesis .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is crucial for their biological activity and chemical reactivity. The stereochemistry of these compounds can significantly influence their interactions with biological targets. For example, the chiroptical properties of tetrahydropyran diols derived from various sugars have been studied, highlighting the importance of stereochemistry in the design of bidentate ligands .

Chemical Reactions Analysis

Tetrahydropyran derivatives participate in various chemical reactions due to their reactive functional groups. The synthesis of p-aminobenzoic acid diamides based on tetrahydropyran-4-carboxylic acid derivatives demonstrates the reactivity of the carboxyl group in acylation reactions . Furthermore, the preparation of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one showcases the versatility of tetrahydropyran derivatives in forming different types of chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their molecular structure. The one-pot, multi-component construction of tetrahydropyran-4-ones using the Maitland-Japp reaction illustrates the ability to synthesize highly substituted tetrahydropyran derivatives with excellent yields and enantioselectivity . The use of the tetrahydropyran-4-carboxylic acid moiety in solid-phase peptide synthesis as a non-aromatic, mild-acid-labile group for hydroxyl protection further demonstrates the practical applications of these compounds' properties .

Scientific Research Applications

  • Chemoselective Oxidation Processes

    • Tetrahydropyran-4-carboxylic acid is involved in the chemoselective oxidation of phenyl and p-methoxyphenyl groups to carboxylic acid functions, particularly in the presence of a tetrahydropyran ring. This process uses RuCl3 and a co-oxidant for effective oxidation, showing the compound's role in complex chemical reactions (Miranda & Vasconcellos, 2004).
  • Biological Activities in Lipid A Derivatives

    • Tetrahydropyran-4-carboxylic acid derivatives have been synthesized to study their biological activities, particularly their LPS-antagonistic activities in various cell types. These derivatives have shown significant activities, demonstrating the potential biomedical applications of tetrahydropyran-4-carboxylic acid in the development of new therapeutic agents (Watanabe et al., 2003).
  • Attractants for Cockroaches

    • Research has explored the use of tetrahydropyran esters, including those related to tetrahydropyran-4-carboxylic acid, as attractants for cockroaches. This application could have implications in pest control and management strategies (Shanker et al., 1994).
  • Synthetic Applications in Natural Product Synthesis

    • Tetrahydropyran rings, closely related to tetrahydropyran-4-carboxylic acid, are core units in many biologically active natural products. Their synthesis, involving C–H bond functionalization, is crucial in the development of diverse and complex natural products. This underscores the compound's role in the field of organic synthesis and natural product chemistry (Liu & Floreancig, 2010).
  • Polyester Synthesis

    • Tetrahydropyran-4-carboxylic acid derivatives are used in the synthesis of polyesters. These polyesters, characterized by their solubility and crystallinity, have potential applications in materials science, showcasing the compound's versatility in polymer chemistry (Atsumi et al., 1991).
  • Palladium-Catalyzed Functionalization

    • The compound plays a role in the selective palladium-catalyzed functionalization of piperidines and tetrahydropyrans. This application is significant in the synthesis of complex organic molecules, demonstrating the compound's utility in advanced organic synthesis techniques (Piticari et al., 2021).
  • Heterocyclic Library Assembly

    • Tetrahydropyran-4-carboxylic acid and related compounds have been utilized in the assembly of diverse heterocyclic libraries. This application is pivotal in drug discovery and the development of new therapeutic agents (Cui et al., 2012).

Safety And Hazards

Tetrahydropyran-4-carboxylic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, they are likely to continue to have a significant impact on chemical biology and drug discovery in the forthcoming decades . The development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives will continue to be an important area of research .

properties

IUPAC Name

oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPKHOTUOHDTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968003
Record name Oxane-4-carboxylic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyran-4-carboxylic acid

CAS RN

5337-03-1
Record name Tetrahydropyran-4-carboxylic acid
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Record name Oxane-4-carboxylic acid
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Record name Tetrahydro-2H-pyran-4-carboxylic acid
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Record name 4-Tetrahydropyranylcarboxylic acid
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Synthesis routes and methods I

Procedure details

Methyl tetrahydro-2H-pyran-4-carboxylate (270 g, 1.87 mol) was diluted in ethanol (2 L). A 1M aqueous LiOH solution (1870 ml, 1.87 mol) was added (slight exotherm) at RT and the reaction was stirred for 3 hrs. The reaction mixture was concentrated to ca. 1 L and acidified to pH 2 with 5M HCl solution. The aqueous solution was extracted with ethyl acetate (3×600 ml) and the organic layer was dried (MgSO4) and evaporated to dryness to give a white solid (230.3 g, 94%).
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94%

Synthesis routes and methods II

Procedure details

It is known that 3-(2-hydroxyethyl)butyrolactone can be reacted with methanol to give esters of tetrahydropyran-4-carboxylic acid (EP-A-284 969). This reaction results in a mixture containing esters of tetrahydropyran-4-carboxylic acid, 3-(2-hydroxyethyl)butyrolactone, 3-(2-methoxyethyl)butyrolactone, 3-spirocyclopropylbutyrolactone, methanol, possibly water, possibly acetic acid and possibly methyl acetate, which involves problems in working up.
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Synthesis routes and methods III

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
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Synthesis routes and methods IV

Procedure details

Dimethyl tetrahydro-4H-pyrane-4,4-dicarboxylate (4.04 g) was added to 20% hydrochloric acid (20 ml), and the mixture was heated under reflux for 19 hours. Water was added to the reaction mixture to conduct extraction with diethyl ether. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. After the resultant residue was solidified with hexane, the resultant solides were collected by filtration and washed to obtain the title compound (2.63 g).
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-carboxylic acid
Reactant of Route 2
Tetrahydropyran-4-carboxylic acid
Reactant of Route 3
Tetrahydropyran-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Tetrahydropyran-4-carboxylic acid
Reactant of Route 5
Tetrahydropyran-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Tetrahydropyran-4-carboxylic acid

Citations

For This Compound
96
Citations
D Dalvie, T Cosker, T Boyden, S Zhou… - Drug metabolism and …, 2008 - ASPET
The metabolism and disposition of 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), a selective inhibitor of matrix …
Number of citations: 38 dmd.aspetjournals.org
CS Gibson, JDA Johnson - Journal of the Chemical Society (Resumed …, 1930 - pubs.rsc.org
… the dichloro-ether for the preparation of the ester (I), and converted this into tetrahydropyran-4-carboxylic acid (also prepared by von Braun and Kohler), from which the chloride, …
Number of citations: 13 pubs.rsc.org
J Fröhlich, F Sauter, C Hametner, M Pfalz - Arkivoc, 2009 - arkat-usa.org
… The reduction of 2H-tetrahydropyran-4-carboxylic acid (18) by lithium aluminum hydride according to a known method14 gave 2H-tetrahydropyran-4-methanol (19). Subsequent Swern …
Number of citations: 3 www.arkat-usa.org
CT Blood, NJ Cartwright, RP Linstead - Journal of the Chemical …, 1952 - pubs.rsc.org
… was prepared by symmetrical anodic coupling of tetrahydropyran-4-carboxylic acid. … anodic synthesis from the readily accessible tetrahydropyran-4-carboxylic acid (111). No previous …
Number of citations: 1 pubs.rsc.org
GH Harnest, A Burger - Journal of the American Chemical Society, 1943 - ACS Publications
… Tetrahydropyran-4-carboxylic Acid.—Gibson and Johnson8 … of carbon dioxide ceased, and the tetrahydropyran-4-carboxylic acid … 2,6-dimethyl-tetrahydropyran-4carboxylic acid from 2,2'-…
Number of citations: 10 pubs.acs.org
WH KNOTH JR - 1954 - search.proquest.com
… Preparation of Tetrahydropyran-4-carboxylic Acid. 3. Esterification of Tetrahydropyran-4-carboxylic Acid, 4. Reduction of Ethyl Tetrahydropyran-4-carboxylate …
Number of citations: 0 search.proquest.com
JC Copin, MC Goodyear, JM Gidday… - European Journal of …, 2005 - Wiley Online Library
… in a model of transient focal cerebral ischemia in rats treated intracerebroventricularly (icv) with 4-((3-(4-phenoxylphenoxy)propylsulfonyl)methyl)-tetrahydropyran-4-carboxylic acid N-…
Number of citations: 76 onlinelibrary.wiley.com
M Mori, H Takeuchi, H Minato… - … , Sulfur, and Silicon …, 1990 - Taylor & Francis
… give 8.6g (75%) of tetrahydropyran-4-carboxylic acid: mp 89-90C (acetone). In a 20 ml pressure-proof glass tube 4 g (31 mmol) of tetrahydropyran4-carboxylic acid and 15g of 48% HBr …
Number of citations: 21 www.tandfonline.com
MT Leffler, HC Brill - Journal of the American Chemical Society, 1933 - ACS Publications
… acid and tetrahydropyran-4-carboxylic acid, respectively; a second series of these same … from /3-menthylethylaminoethanol with benzoic acid and tetrahydropyran4-carboxylic acid. …
Number of citations: 6 pubs.acs.org
JA Stanfield, PM Daugherty - Journal of the American Chemical …, 1959 - ACS Publications
… Hydrolysis of this ureide, effected by refluxing in 0.5 ilfi sodium hydroxide, yielded the sodium salt of the known tetrahydropyran-4-carboxylic acid from which the free acid was obtained …
Number of citations: 6 pubs.acs.org

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